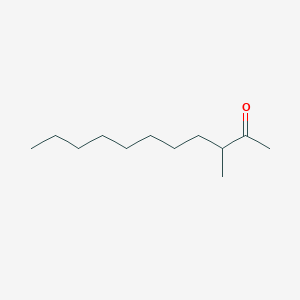
3-Methyl-2-undecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-undecanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 3-Methyl-2-undecanone.
Reaction of Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C.
Isolation from Rue Oil: Although not commercially significant, this compound can be isolated from rue oil.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of hydrocarbons or the use of microbial platforms. Recent advances have enabled the production of methyl ketones, including this compound, using metabolically engineered Escherichia coli .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Methyl-2-undecanone can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and nucleophiles such as Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-undecanone involves its interaction with molecular targets such as odorant receptors. It acts as an olfactory agonist or antagonist, modulating receptor activity and affecting sensory perception . This compound can activate or inhibit specific odorant receptors, leading to its use as an insect repellent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecanone:
2-Methyl-3-decanone: Another ketone with similar properties and applications.
6,10-Dimethyl-2-undecanone: A related compound used in similar applications.
Uniqueness
3-Methyl-2-undecanone is unique due to its specific molecular structure, which imparts distinct olfactory properties and makes it particularly effective as a fragrance and flavoring agent. Its ability to modulate odorant receptor activity also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1534-28-7 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
KSIQCBVUTKCESV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















